2-Thiophenemethylamine
Overview
Description
Synthesis Analysis
2-Thiophenemethylamine is involved in the synthesis of various compounds. For instance, it is used in the preparation of naphthalene-thiophene hybrid molecules and fluorescent Pd2+ sensors . It is also a reactant involved in studies of organocatalyzed asymmetric reductive amination of ketones .Molecular Structure Analysis
The molecular structure of 2-Thiophenemethylamine consists of a thiophene ring attached to a methylamine group . The molecular weight of the compound is 113.181 .Chemical Reactions Analysis
2-Thiophenemethylamine is a reactant involved in the synthesis of triazole-linked-thiopene conjugates . It is also used in the preparation of naphthalene-thiophene hybrid molecules .Physical And Chemical Properties Analysis
2-Thiophenemethylamine is a liquid with a density of 1.103 g/mL at 25 °C . It has a boiling point of 95-99 °C/28 mmHg .Scientific Research Applications
Triazole-Linked-Thiophene Conjugates
2-Thiophenemethylamine serves as a crucial reactant in the synthesis of triazole-linked-thiophene conjugates. These conjugates find applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The incorporation of thiophene moieties enhances the electronic properties of these conjugates, making them valuable for organic photovoltaics, light-emitting diodes (LEDs), and field-effect transistors (FETs) .
Biomimetic Models for Metal Detoxification and Oxidative Stress
Researchers utilize 2-Thiophenemethylamine as a biomimetic model to study metal detoxification and oxidative stress. Metallothioneins are metal-binding proteins involved in cellular detoxification processes. By mimicking their behavior, scientists gain insights into metal homeostasis, metal-induced toxicity, and potential therapeutic strategies for metal-related diseases .
Organocatalyzed Asymmetric Reductive Amination of Ketones
In organic synthesis, 2-Thiophenemethylamine acts as a reactant in studies related to organocatalyzed asymmetric reductive amination of ketones. This reaction allows for the efficient synthesis of chiral amines, which have applications in pharmaceuticals, agrochemicals, and natural product synthesis. The asymmetric nature of this process is essential for obtaining enantiopure compounds .
Ligand Replacement in Hybrid Solar Cells
Recent research suggests that 2-Thiophenemethylamine can serve as a potential ligand replacement in poly(3-hexylthiophene)/CdSe hybrid solar cells. By modifying the ligands on semiconductor nanoparticles, scientists aim to enhance charge transport and improve device performance. This application bridges materials chemistry and renewable energy technology .
Hybrid Molecule Synthesis
The compound has been employed in the preparation of a naphthalene-thiophene hybrid molecule, specifically (Z)-1-((thiophen-2-ylmethylamino)methylene)naphthalen-2(1H)-one. Such hybrid molecules often exhibit interesting optical and electronic properties, making them relevant for molecular electronics, sensors, and light-emitting materials .
Solubility and Storage Considerations
2-Thiophenemethylamine is easily soluble in ethanol and chloroform. However, it is air-sensitive and should be stored under dry inert gas to prevent degradation. Researchers should handle it with care and protect it from exposure to air .
Safety and Hazards
Mechanism of Action
Target of Action
2-Thiophenemethylamine is a potential ligand replacement for poly (3-hexylthiophene)/CdSe hybrid solar cells . It is also involved in the synthesis of serotonin 5-HT1A receptor antagonists . The serotonin 5-HT1A receptor is a subtype of the serotonin receptor, which is a target for the treatment of depression and anxiety disorders .
Mode of Action
It is known to interact with its targets, such as the serotonin 5-ht1a receptor, to exert its effects . As a ligand, it may bind to the receptor and modulate its activity .
Biochemical Pathways
2-Thiophenemethylamine is involved in the synthesis of triazole-linked-thiopene conjugates, which are used as a biomimetic model for studies of metal detoxification and oxidative stress involving metallothionein . It is also used in the synthesis of serotonin 5-HT1A receptor antagonists .
Result of Action
The molecular and cellular effects of 2-Thiophenemethylamine’s action depend on its specific targets. For instance, when used in the synthesis of serotonin 5-HT1A receptor antagonists, it may contribute to the neuroprotective effects against ischemic cell damage .
properties
IUPAC Name |
thiophen-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKJJPMGAWGYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075343 | |
Record name | 2-Thiophenemethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenemethylamine | |
CAS RN |
27757-85-3, 7404-63-9, 55230-88-1 | |
Record name | 2-Thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27757-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Thienylmethyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Thienylmethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027757853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophenemethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055230881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenemethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-thienylmethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-thienylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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